![molecular formula C19H26N2O2 B2706001 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol CAS No. 1436258-05-7](/img/structure/B2706001.png)
1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol” is a complex organic molecule. It contains an indene moiety (a fused cyclopentene and benzene ring), a prop-2-ynyl group (a three-carbon chain with a triple bond), an amino group, a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), and a propan-2-ol group (a three-carbon chain with a hydroxyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indene moiety would contribute to the aromaticity of the molecule, while the prop-2-ynyl group would add unsaturation. The morpholine ring would introduce heteroatom functionality, and the propan-2-ol group would provide a polar, hydrophilic region .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the hydroxyl group suggests that it would have some degree of polarity and could form hydrogen bonds. The aromatic indene moiety and the prop-2-ynyl group would contribute to its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has identified tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their inhibitive performance on carbon steel corrosion. These compounds, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), exhibit anodic inhibitory properties by forming protective layers on the metal surface, significantly retarding anodic dissolution. Their effectiveness, measured through various electrochemical and gravimetric methods, underscores their potential as corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).
Synthesis Methodologies
The compound and its analogs have been utilized in the synthesis of diverse biological and chemically active molecules. For example, derivatives of this compound have been instrumental in creating potent antimicrobials and anticancer agents, demonstrating its versatility in synthetic chemistry. This versatility is highlighted in the development of novel synthesis routes for biologically active molecules, including the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing its utility in medicinal chemistry (Kauffman et al., 2000).
Biological Activities
The compound has shown promise in the synthesis of molecules with pronounced anticonvulsive and n-cholinolytic activities, without exhibiting antibacterial activity. This suggests its potential in developing therapeutic agents targeted at neurological disorders. The exploration of its derivatives for anticonvulsive properties indicates a broad area of pharmacological research, aiming to mitigate conditions such as epilepsy and other convulsive disorders (Papoyan et al., 2011).
Antitumor Properties
Compounds synthesized from derivatives of 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol have demonstrated distinct inhibition on the proliferation of cancer cell lines, including HT-29, K562, and MKN45. This indicates the compound's potential as a scaffold in antitumor drug development, providing a basis for the synthesis of novel antitumor agents with improved efficacy (Lu et al., 2020).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug, its mechanism of action would depend on its target in the body. The presence of multiple functional groups suggests that it could interact with a variety of biological targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-9-21(15-17(22)14-20-10-12-23-13-11-20)19-8-7-16-5-3-4-6-18(16)19/h1,3-6,17,19,22H,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKKZHFMMCJDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(CN1CCOCC1)O)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)

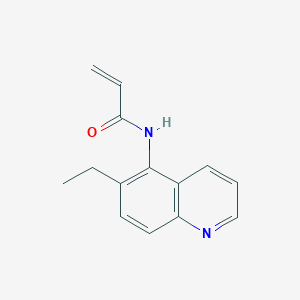
![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
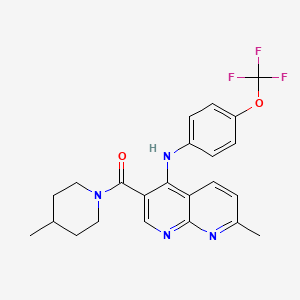
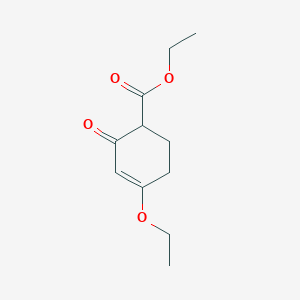
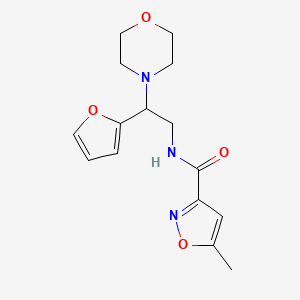
![1-[4-(Propan-2-YL)phenyl]propan-2-amine](/img/structure/B2705934.png)
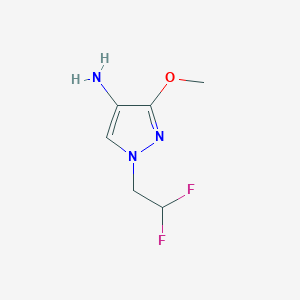
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)
![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
